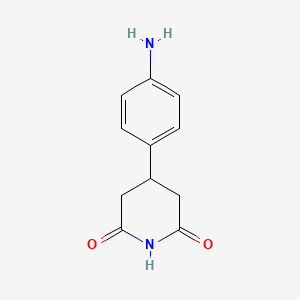

4-(4-氨基苯基)哌嗪-2,6-二酮

描述

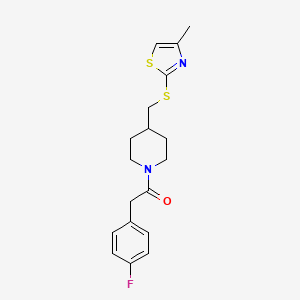

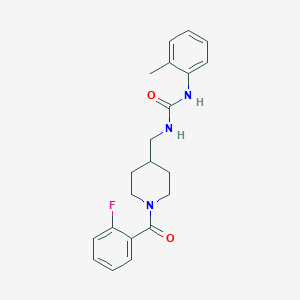

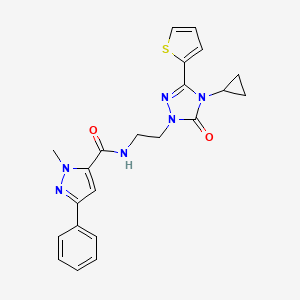

4-(4-Aminophenyl)piperidine-2,6-dione is a chemical compound with the CAS Number: 954124-23-3 . It has a molecular weight of 204.23 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

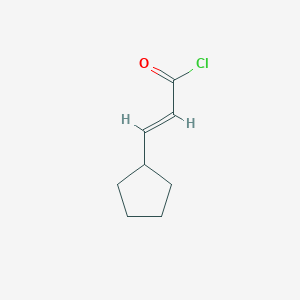

The synthesis of piperidine-2,6-diones can be readily achieved on a kilo-scale . This method allows for the synthesis of CRBN ligands as well as the drug Aminoglutethimide . A palladium-catalyzed [4 + 2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4 H)-ones can also be used to give various piperidine derivatives .Molecular Structure Analysis

The IUPAC name for this compound is 4-(4-aminophenyl)piperidine-2,6-dione . The InChI code for this compound is 1S/C11H12N2O2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6,12H2,(H,13,14,15) .Chemical Reactions Analysis

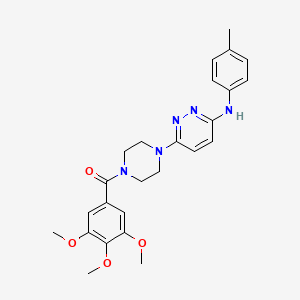

Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They serve as valuable and versatile synthetic intermediates in organic synthesis .Physical and Chemical Properties Analysis

4-(4-Aminophenyl)piperidine-2,6-dione is a powder that is stored at room temperature . It has a molecular weight of 204.23 .科学研究应用

雌激素依赖性疾病治疗的芳香化酶抑制

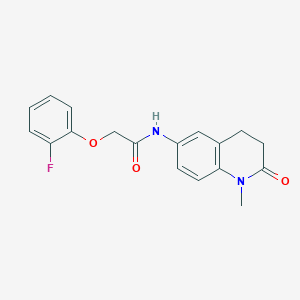

4-(4-氨基苯基)哌啶-2,6-二酮衍生物,如 3-环烷基取代的 3-(4-氨基苯基)哌啶-2,6-二酮,在体外表现出对人胎盘芳香化酶的显著抑制作用。该酶对于雄激素向雌激素的转化至关重要,这表明这些衍生物可能是雌激素依赖性疾病的潜在治疗药物,包括乳腺肿瘤。这些化合物的 (+)-对映异构体已被证明是一种比氨基己烯更有效的芳香化酶抑制剂,表明它们与针对此类疾病的治疗剂的开发相关 (Hartmann 等,1992)。

乳腺肿瘤抑制和雌激素生物合成抑制

对 3-烷基取代的 3-(4-氨基苯基)哌啶-2,6-二酮的进一步研究表明,与氨基己烯相比,它对人胎盘芳香化酶的抑制作用更强。这表明它们在抑制雌激素生物合成方面是有效的,为激素依赖性乳腺癌治疗提供了一种潜在的治疗途径。一些衍生物在动物模型中已表现出更强的抑制肿瘤生长的作用,这表明它们是激素依赖性人类乳腺癌治疗的候选药物 (Hartmann & Batzl,1986)。

Nα-氨基甲酸酯保护的 β- 和 γ-氨基酸的合成

化合物 1-[(4-甲基苯基)氧基]哌啶-2,6-二酮已被用于有效合成 Nα-氨基甲酸酯保护的 β-丙氨酸和 γ-氨基丙酸,表现出显著的产率和纯度。这种“一锅法”突出了该化合物在合成氨基酸衍生物中的用途,表明了它在化学合成应用中的多功能性 (Cal 等,2012)。

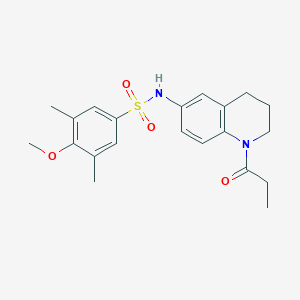

抗分枝杆菌活性

源自氨基己烯和相关化合物的螺-哌啶-4-酮的探索,导致了有效抗分枝杆菌剂的发现。这些化合物对结核分枝杆菌 H37Rv、多重耐药结核分枝杆菌和耻垢分枝杆菌显示出显著的体外和体内活性。这表明它们作为结核病治疗的新型治疗剂的潜力 (Kumar 等,2008)。

作用机制

Target of Action

The primary target of 4-(4-Aminophenyl)piperidine-2,6-dione is the Widely Interspaced Zinc Finger Motif (WIZ) protein . This protein plays a crucial role in various cellular processes, including gene expression and protein degradation .

Mode of Action

4-(4-Aminophenyl)piperidine-2,6-dione interacts with the WIZ protein, leading to a reduction in its expression levels . This interaction can also induce the expression of fetal hemoglobin (HbF) protein , which is beneficial in certain blood disorders .

Biochemical Pathways

The compound’s interaction with the WIZ protein affects the protein degradation pathway . By reducing the expression of the WIZ protein, it alters the balance of proteins within the cell . The induction of HbF protein expression also impacts the hemoglobin synthesis pathway , potentially ameliorating symptoms in patients with certain blood disorders .

Result of Action

The primary result of 4-(4-Aminophenyl)piperidine-2,6-dione’s action is the reduction of WIZ protein levels and the induction of HbF protein expression . This can lead to changes in cellular protein balance and potentially alleviate symptoms in patients with certain blood disorders, such as sickle cell disease and β-thalassemia .

Action Environment

The action, efficacy, and stability of 4-(4-Aminophenyl)piperidine-2,6-dione can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . .

安全和危害

未来方向

Piperidine-2,6-diones are frequently found in numerous drugs and serve as valuable and versatile synthetic intermediates in organic synthesis . They are particularly useful in the design of PROTAC drugs . Future research may focus on further exploring their potential in drug development and disease treatment.

生化分析

Biochemical Properties

The biochemical properties of 4-(4-Aminophenyl)piperidine-2,6-dione are not fully understood yet. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers .

Cellular Effects

It is known to play a role in protein degradation, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

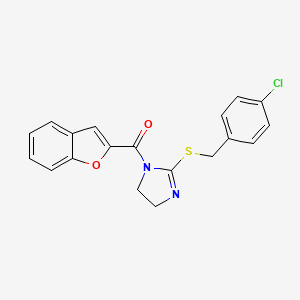

The molecular mechanism of action of 4-(4-Aminophenyl)piperidine-2,6-dione involves its interaction with the Cereblon protein. It is used in the development of protein degrader building blocks, which can induce changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that it can be stably stored at room temperature .

Metabolic Pathways

It is known to interact with the Cereblon protein, which could potentially influence various metabolic pathways .

Subcellular Localization

Given its role in protein degradation, it may be localized to areas of the cell where protein turnover is high .

属性

IUPAC Name |

4-(4-aminophenyl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6,12H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIUHZARISAQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B2745995.png)

![[1,2,4]Triazolo[4,3-a]quinolin-1-amine](/img/structure/B2745999.png)

![Methyl 3-[({[6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]thiophene-2-carboxylate](/img/structure/B2746001.png)

![Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2746009.png)